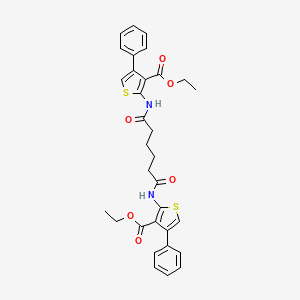![molecular formula C20H16N2OS2 B11682148 5-(3,4-dimethylphenyl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11682148.png)
5-(3,4-dimethylphenyl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4-二甲基苯基)-3-苯基-2-硫代-2,3-二氢噻吩并[2,3-d]嘧啶-4(1H)-酮是一种杂环化合物,属于噻吩并嘧啶家族。该化合物以其独特的结构为特征,该结构包括一个噻吩并[2,3-d]嘧啶核心,带有苯基和二甲基苯基取代基。
准备方法
5-(3,4-二甲基苯基)-3-苯基-2-硫代-2,3-二氢噻吩并[2,3-d]嘧啶-4(1H)-酮的合成通常涉及从易得的前体开始的多步反应。 一种常见的合成路线包括适当的β-丙氨酸与尿素或硫氰酸钾的环化反应 。反应条件通常需要加热,并使用乙醇或乙酸酐等溶剂。工业生产方法可能涉及优化这些反应以提高产率和可扩展性。
化学反应分析
该化合物经历各种化学反应,包括:
氧化: 在特定条件下,它可以被氧化形成亚砜或砜。
还原: 还原反应可以将硫代羰基转化为硫醇或其他还原形式。
取代: 苯基和二甲基苯基可以进行亲电或亲核取代反应。在这些反应中常用的试剂包括过氧化氢等氧化剂,硼氢化钠等还原剂,以及各种用于取代反应的亲电试剂或亲核试剂。形成的主要产物取决于所用试剂和具体的反应条件。
科学研究应用
5-(3,4-二甲基苯基)-3-苯基-2-硫代-2,3-二氢噻吩并[2,3-d]嘧啶-4(1H)-酮具有多种科学研究应用:
药物化学: 它已被研究作为CDK2抑制剂的潜力,而CDK2是癌症治疗的目标。该化合物抑制CDK2的能力使其成为开发抗癌药物的有希望的候选者。
材料科学:
生物学研究: 该化合物与各种生物靶标的相互作用使其可用于研究细胞过程和途径。
作用机制
5-(3,4-二甲基苯基)-3-苯基-2-硫代-2,3-二氢噻吩并[2,3-d]嘧啶-4(1H)-酮的作用机制涉及其与CDK2等分子靶标的相互作用。 通过与CDK2的活性位点结合,该化合物抑制其活性,导致细胞周期进程的破坏和癌细胞凋亡的诱导 。这种相互作用是由酶活性位点内的氢键和疏水相互作用促进的。
相似化合物的比较
与5-(3,4-二甲基苯基)-3-苯基-2-硫代-2,3-二氢噻吩并[2,3-d]嘧啶-4(1H)-酮类似的化合物包括其他噻吩并嘧啶衍生物,如吡唑并[3,4-d]嘧啶和吡唑并[4,3-e][1,2,4]三唑并[1,5-c]嘧啶 。这些化合物具有相似的核心结构,但在取代基和具体的生物活性方面有所不同。5-(3,4-二甲基苯基)-3-苯基-2-硫代-2,3-二氢噻吩并[2,3-d]嘧啶-4(1H)-酮的独特性在于其特定的取代基,这些取代基赋予其独特的化学和生物学性质。
属性
分子式 |
C20H16N2OS2 |
|---|---|
分子量 |
364.5 g/mol |
IUPAC 名称 |
5-(3,4-dimethylphenyl)-3-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H16N2OS2/c1-12-8-9-14(10-13(12)2)16-11-25-18-17(16)19(23)22(20(24)21-18)15-6-4-3-5-7-15/h3-11H,1-2H3,(H,21,24) |
InChI 键 |
OFTBZMMGENQGHO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682065.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682066.png)
![2-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11682073.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682094.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11682101.png)
![N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11682116.png)


![4-[3-Cyano-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-4-yl]-2-methoxyphenyl acetate](/img/structure/B11682128.png)
![Methyl 4-{[(2E)-6-[(4-fluorophenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11682132.png)

![3-benzyl-7-tert-butyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11682145.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682158.png)
